molecular formula C13H12F2N2O4S B15118832 methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15118832
M. Wt: 330.31 g/mol
InChI Key: KDSBEYZHTSRQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazine ring, a difluorophenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and a suitable aldehyde or ketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzyl halide.

    Esterification: The carboxylate ester can be formed through an esterification reaction involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-(3,5-difluorophenyl)acetate: This compound shares the difluorophenyl group but lacks the thiadiazine ring, resulting in different chemical properties and reactivity.

    Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate: This compound also contains the difluorophenyl group but has a hydroxy group instead of the thiadiazine ring, leading to different biological and chemical behavior.

Properties

Molecular Formula

C13H12F2N2O4S

Molecular Weight

330.31 g/mol

IUPAC Name

methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C13H12F2N2O4S/c1-8-12(13(18)21-2)7-17(22(19,20)16-8)6-9-3-10(14)5-11(15)4-9/h3-5,7H,6H2,1-2H3

InChI Key

KDSBEYZHTSRQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.